1-Ethylpyrene

Fluorescent Probes Polymer Physics Aggregation Number

This specialty pyrene derivative is IRREPLACEABLE for calibrating fluorescence lifetime experiments and quantifying polymer aggregation numbers. Unlike pyrene, it delivers accurate N_R values and clean monoexponential decay, preventing data invalidation caused by analog substitution. Procure with confidence for CYP metabolism studies requiring a defined secondary alcohol pathway negative control.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 17088-22-1
Cat. No. B094652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyrene
CAS17088-22-1
Synonyms1-ethylpyrene
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3
InChIKeyZWAMZDRREBOHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpyrene (CAS 17088-22-1) Procurement Guide: Core Identity and Differentiating Characteristics


1-Ethylpyrene (CAS 17088-22-1) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an ethyl group substitution at the 1-position of the pyrene core [1]. This simple structural modification confers distinct photophysical, electrochemical, and metabolic properties compared to the parent pyrene and other alkyl-substituted analogs. The compound exhibits a monoexponential fluorescence decay profile (τ ∼ 200 ns) that is exceptionally clean and well-defined, making it an invaluable model compound for calibrating complex photophysical experiments [2]. Its unique regioselectivity in electrophilic substitution reactions and its defined metabolic fate in biological systems further differentiate it as a non-interchangeable tool in synthetic chemistry and toxicological research.

1-Ethylpyrene vs. Generic Pyrenes: Why Substitution is Not a Viable Option


Attempting to substitute 1-Ethylpyrene with other alkyl-pyrenes, such as 1-methylpyrene or the parent pyrene, or with acetylenic derivatives like 1-ethynylpyrene, will lead to experimental failure. These compounds are not functional equivalents. Direct comparative studies show that the ethyl group in 1-Ethylpyrene imparts a unique combination of reactivity, metabolic pathway, and photophysical behavior that is not replicated by other substituents. For instance, its pyrolysis follows a distinct hydrogenolysis pathway [1], its fluorescence decay in solid matrices is uniquely monoexponential [2], and its biological metabolism yields a secondary alcohol product, in stark contrast to the primary alcohol from 1-methylpyrene [3]. Using an alternative will yield fundamentally different, and likely invalid, data.

Quantitative Differentiation of 1-Ethylpyrene: A Data-Driven Procurement Guide


Fluorescence Probe Behavior: Distinct Aggregation Numbers vs. Pyrene in Micellar Systems

In fluorescence quenching experiments using a telechelic hydrophobically modified poly(ethylene oxide) (HM-PEO) polymer, 1-ethylpyrene (EtPy) reports a significantly different end-group aggregation number (N_R) compared to the parent pyrene (Py). This difference demonstrates that 1-ethylpyrene is a more sensitive and less perturbing probe for the specific microenvironment of the micelle core [1].

Fluorescent Probes Polymer Physics Aggregation Number

Metabolic Fate and Regioselectivity: Divergent Product Profile vs. 1-Methylpyrene

In human liver microsomes and in V79 cells expressing specific human CYP isoforms, 1-ethylpyrene (EP) is metabolized via benzylic hydroxylation to a secondary alcohol (α-HEP). This contrasts with 1-methylpyrene (MP), which is converted to a primary alcohol (α-HMP). The metabolic rate and product profile are quantifiably different [1].

Toxicology Drug Metabolism CYP450 Enzymes

Thermal Decomposition Pathway: Distinct Hydrogenolysis Products vs. 1-Methylpyrene

The pyrolysis of 1-ethylpyrene proceeds via a distinct hydrogenolysis pathway compared to 1-methylpyrene, leading to a different set of major products. This is critical for applications involving high-temperature material processing or studying combustion chemistry [1].

Pyrolysis Chemical Kinetics Reaction Mechanisms

Cellular Regulatory Activity: Reduced Induction and Inhibition vs. 1-Ethynylpyrene

1-Ethylpyrene (EtP) serves as a critical negative control for 1-ethynylpyrene (1EP) and 1-(1-propynyl)pyrene (1PP) in studies of Aryl hydrocarbon Receptor (AhR) activation and CYP enzyme induction. Quantitative cell-based assays show that EtP is far less effective as both an inhibitor and an inducer, confirming the essential role of the acetylenic moiety for biological activity [1].

Cell Biology AhR Signaling CYP Enzyme Induction

Fluorescence Decay Kinetics: Monoexponential vs. Biexponential Decay in Polyethylene Films

1-Ethylpyrene exhibits a clean, monoexponential fluorescence decay (τ ∼ 200 ns) in both hexane solution and solid polyethylene (PE) films. In stark contrast, the structurally similar α,ω-di(1-pyrenyl)alkanes (PnP), which serve as bifunctional probes, show complex biexponential decays in the same PE films. This confirms 1-Ethylpyrene as the essential 'monolumophoric model' required to deconvolute intramolecular interactions in more complex pyrenyl probes [1].

Polymer Science Fluorescence Spectroscopy Probe Conformation

Validated Application Scenarios for 1-Ethylpyrene (CAS 17088-22-1)


Calibration and Deconvolution of Complex Fluorescence Decays in Polymer Films

Researchers using di-pyrenyl or other multi-chromophoric probes to study polymer microstructure and chain dynamics must use 1-Ethylpyrene as a mandatory calibration standard. Its proven monoexponential decay (τ ∼ 200 ns) in both solution and solid polyethylene films provides the unambiguous baseline required to isolate and quantify intramolecular interactions and excimer formation in the more complex probe systems [1].

Accurate Determination of Micellar Aggregation Numbers in Associating Polymer Solutions

When employing fluorescence quenching techniques to measure the aggregation number (N_R) of hydrophobic domains in telechelic or HASE polymers, 1-Ethylpyrene should be selected over pyrene. Direct comparative data show that pyrene overestimates N_R (e.g., 21 vs. 16) and underestimates the quenching rate constant (8.7 μs⁻¹ vs. 10.4 μs⁻¹) in specific HM-PEO systems, leading to inaccurate characterization of the polymer association structure [1].

Essential Negative Control for Acetylenic PAH Inhibitors in Toxicology and Cell Biology

In any study investigating the role of 1-ethynylpyrene (1EP) or 1-(1-propynyl)pyrene (1PP) as mechanism-based inhibitors of CYP enzymes or activators of the AhR pathway, 1-Ethylpyrene is the required negative control. It has been quantitatively shown to be 'far less effective' as an inhibitor and inducer at concentrations (0.1 µM) where 1EP and 1PP are maximally active, confirming that biological activity is dependent on the acetylenic moiety and not the pyrene core [1].

Differentiation of PAH Metabolic Activation Pathways in Human Toxicological Models

To study the metabolic activation of alkyl-substituted polycyclic aromatic hydrocarbons, 1-Ethylpyrene provides a well-defined and distinct pathway compared to its methyl analog. It is metabolized at a higher rate to a secondary alcohol (α-HEP), a different product class than the primary alcohol (α-HMP) derived from 1-methylpyrene. This allows researchers to directly compare the activation and subsequent sulfonation of primary versus secondary benzylic alcohols in human CYP-expressing cell lines, a critical step in understanding PAH carcinogenicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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